Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Crystallinity Quality Control Solid-State Characterization

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 58347-48-1) is a polysubstituted pyrazolo[1,5-a]pyrimidine bearing an ethyl ester at the 3-position, a chlorine at the 7-position, and a methyl group at the 5-position. This substitution pattern classifies it as a versatile synthetic intermediate for constructing PDE2 inhibitor and kinase-targeted compound libraries.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66
CAS No. 58347-48-1
Cat. No. B2411829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS58347-48-1
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C
InChIInChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3H2,1-2H3
InChIKeySSFMULHSDYYZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 58347-48-1): A Core Heterocyclic Scaffold for PDE2 and Kinase-Targeted Libraries


Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 58347-48-1) is a polysubstituted pyrazolo[1,5-a]pyrimidine bearing an ethyl ester at the 3-position, a chlorine at the 7-position, and a methyl group at the 5-position. This substitution pattern classifies it as a versatile synthetic intermediate for constructing PDE2 inhibitor and kinase-targeted compound libraries. The scaffold itself is recognized across the patent literature as a privileged structure for modulating phosphodiesterase and kinase targets, with the 7-chloro substituent serving as a critical handle for late-stage functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling . Its well-defined physicochemical properties—including a measured melting point of 120–121 °C, predicted density of 1.42 g/cm³, and predicted pKa of -1.39—enable consistent formulation and reliable analytical characterization in research settings .

Why Generic 7-Chloropyrazolo[1,5-a]pyrimidine Analogs Cannot Replace Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate in PDE2 and Kinase Programs


In pyrazolo[1,5-a]pyrimidine-based drug discovery, subtle changes to the core substitution pattern—such as relocating the chlorine from C-7 to C-5, swapping the 5-methyl for hydrogen or aryl groups, or converting the 3-ethyl ester to a carboxylic acid—profoundly alter both the reactivity of the C-7 chlorine handle and the compound's target engagement profile. For instance, pyrazolo[1,5-a]pyrimidine-3-carboxylate analogs lacking the 5-methyl group exhibit different conformational preferences and hydrogen-bonding geometries at the B-Raf kinase hinge region, leading to sharp drops in kinase inhibitory potency [1]. The C-7 chlorine in this specific compound is activated toward nucleophilic displacement by the electron-withdrawing nature of the fused pyrimidine ring, a reactivity profile that cannot be assumed for the 5-chloro regioisomer or for 7-unsubstituted analogs. Generic substitution using structurally similar but functionally distinct intermediates therefore risks introducing either unreactive positions that stall library synthesis or off-target selectivity profiles that derail lead optimization campaigns [2].

Quantitative Differentiation Evidence for Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Against Closest Analogs


Measured Melting Point as a Crystallinity and Batch Reproducibility Metric Versus Predicted-Only Analogs

Among vendor-characterized pyrazolo[1,5-a]pyrimidine-3-carboxylate building blocks, Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is one of a limited subset with an experimentally determined melting point (120–121 °C, recrystallized from ethanol), providing a tangible solid-state quality marker that purely computational predictions (e.g., density 1.42±0.1 g/cm³ Predicted, pKa -1.39±0.40 Predicted) cannot substitute . In contrast, closely related intermediates such as Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate or the 7-unsubstituted analog 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate are frequently described only with predicted properties, lacking an experimentally verified melting point for procurement qualification [1].

Crystallinity Quality Control Solid-State Characterization

Phosphodiesterase 2A (PDE2) Biochemical Activity as a Functional Selectivity Anchor Point

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been explicitly profiled as PDE2 inhibitor Example 3 in US Patent 10,647,727, yielding a PDE2 Ki of 4.79 × 10³ nM (4.79 µM) [1]. This weak but measurable biochemical activity establishes a baseline selectivity fingerprint that distinguishes it from structurally analogous pyrazolo[1,5-a]pyrimidine-3-carboxylates optimized for B-Raf kinase (e.g., compound 68 in Gopalsamy et al., 2009, with B-Raf IC₅₀ = 1.5 µM) [2]. The 7-chloro-5-methyl substitution pattern imparts markedly different target preference compared to the 7-hydroxy-5-phenyl series, which preferentially engages bacterial topoisomerases and exhibits MIC values against Gram-positive organisms [3]. Procurement for PDE2-focused programs therefore demands this specific chlorinated ester intermediate rather than kinase- or antibacterial-optimized analogs.

PDE2 Inhibition CNS Drug Discovery Target Engagement

Experimentally Documented Synthesis Route and Yield Enabling Feasible Re-supply Versus Uncharacterized Analogs

The compound is synthesized via POCl₃-mediated chlorination of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, yielding the 7-chloro product in 21% isolated yield after silica gel chromatography (confirmed by LC-MS: m/z 239.0 [M+H]⁺, retention time 1.55 min, UV purity >82% at 254 nm) . This experimentally validated route—in contrast to many pyrazolo[1,5-a]pyrimidine analogs for which no synthetic protocol or yield is publicly disclosed—provides procurement teams with a feasibility benchmark for in-house re-synthesis or cost-of-goods estimation. Analogs such as Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1919821-46-7) lack a published experimental synthesis procedure in open patent or journal literature, leaving their synthetic accessibility unverified .

Synthetic accessibility Chlorination yield Late-stage functionalization

Validated Identity in PDE2 Inhibitor Patent Family Versus Untested Scaffold Isomers

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is explicitly exemplified as a key intermediate in the PDE2 inhibitor patent family spanning WO2016/73895, WO2016/209749, WO2017/176960, and US10647727, where it serves as the penultimate building block for generating potent, selective PDE2 inhibitors . In contrast, regioisomeric Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1919821-46-7) does not appear in any PDE2 patent or biological assay report, indicating that its chlorine placement at C-5 fails to support the requisite PDE2 pharmacophore [1]. This patent-validated identity provides procurement confidence that the 7-chloro-5-methyl isomer is the correct starting material for PDE2-focused lead optimization, while the 5-chloro-7-methyl isomer represents an untested and potentially inactive alternative.

Patent provenance PDE2 inhibitor Chemical identity

High-Confidence Application Scenarios for Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Based on Quantitative Evidence


PDE2-Focused Lead Optimization: SAR Expansion at the C-7 Position

Medicinal chemistry teams pursuing phosphodiesterase 2A (PDE2) inhibitors for cognitive disorders or schizophrenia can deploy Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate as the immediate precursor for C-7 diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. The compound's validated PDE2 Ki of 4.79 µM provides a measurable baseline for tracking improvements in target potency upon C-7 derivatization [1]. Its documented presence in the US10647727 patent family ensures that SAR generated from this intermediate is directly traceable to intellectual property precedents, facilitating freedom-to-operate assessments and patent strategy alignment.

Kinase Selectivity Profiling: Dual PDE2/B-Raf Counter-Screening

Research groups investigating pyrazolo[1,5-a]pyrimidine scaffold polypharmacology can utilize this compound to probe PDE2 versus B-Raf kinase selectivity. While the 3-carboxylate scaffold class is known to inhibit B-Raf (e.g., IC₅₀ = 1.5 µM for optimized analogs), the 7-chloro-5-methyl substitution pattern shifts primary target engagement toward PDE2 [2]. Procurement of this specific intermediate enables systematic counter-screening campaigns that map how incremental structural modifications (e.g., C-7 amine substitution) rebalance PDE2/B-Raf selectivity ratios, a critical exercise for avoiding kinase-derived off-target toxicities in CNS programs [1].

Building Block Procurement with Verified Identity and Purity Specifications

For compound management and procurement professionals, this intermediate offers a rare combination of an experimentally measured melting point (120–121 °C) and a published synthesis protocol with LC-MS characterization data (m/z 239.0 [M+H]⁺, tR 1.55 min, UV purity >82% at 254 nm) . These orthogonal identity and purity metrics enable incoming quality control laboratories to verify batch authenticity by melting point determination and LC-MS analysis before committing the material to expensive parallel synthesis campaigns. This level of characterization contrasts favorably with many competitor building blocks that rely solely on predicted computational properties and vendor certificate-of-analysis claims.

Regiochemical Purity-Dependent Library Synthesis: Avoiding 5-Chloro Isomer Contamination

Synthetic chemistry teams building pyrazolo[1,5-a]pyrimidine libraries for PDE2 or related CNS targets must ensure that the 7-chloro regioisomer is not contaminated with the 5-chloro isomer (CAS 1919821-46-7), which lacks any PDE2 patent or biological assay validation . The documented synthesis route for the target compound—proceeding from 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate—defines the regiochemical outcome unambiguously, enabling chemists to confirm by LC-MS retention time comparison that purchased material matches the correct isomer before investing in multi-step library production .

Quote Request

Request a Quote for Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.